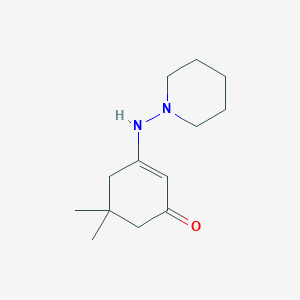
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-ethylpiperidine with a trifluoromethylating agent. One common method is the reductive amination of 1-ethylpiperidine with formaldehyde and a trifluoromethylating agent under reducing conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of Grignard reagents in a continuous flow setup can provide enantioenriched piperidine derivatives efficiently . This method allows for scalability and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, widely used in drug synthesis.
N-methylpiperidine: Similar structure but lacks the trifluoromethyl group.
1-ethylpiperidine: Similar structure but lacks the trifluoromethyl and methylamine groups.
Uniqueness
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Propiedades
Fórmula molecular |
C9H17F3N2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
N-[(1-ethylpiperidin-3-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14-5-3-4-8(7-14)6-13-9(10,11)12/h8,13H,2-7H2,1H3 |
Clave InChI |
RWQVWLRGFHOXIB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)









![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)


